molecular formula C13H18Cl2N4O2 B13762587 4(3H)-Quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride CAS No. 68638-38-0

4(3H)-Quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride

Cat. No.: B13762587
CAS No.: 68638-38-0
M. Wt: 333.21 g/mol
InChI Key: ZFUCSHYRYZMOAU-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a quinazolinone core and a piperazine moiety, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of quinazolinone derivatives with piperazine compounds under controlled conditions. The reaction is often carried out in the presence of solvents such as dioxane and catalysts like triethylamine, with heating to temperatures around 90-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

4(3H)-Quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperazine derivatives: Compounds with similar piperazine moieties but different core structures.

Uniqueness

4(3H)-Quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride is unique due to its specific combination of a quinazolinone core and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

68638-38-0

Molecular Formula

C13H18Cl2N4O2

Molecular Weight

333.21 g/mol

IUPAC Name

3-[(4-hydroxypiperazin-1-yl)methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C13H16N4O2.2ClH/c18-13-11-3-1-2-4-12(11)14-9-16(13)10-15-5-7-17(19)8-6-15;;/h1-4,9,19H,5-8,10H2;2*1H

InChI Key

ZFUCSHYRYZMOAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl

Origin of Product

United States

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